molecular formula C8H11N3S B561499 4,7-Benzothiazolediamine,2-methyl-(9CI) CAS No. 107586-83-4

4,7-Benzothiazolediamine,2-methyl-(9CI)

Cat. No.: B561499
CAS No.: 107586-83-4
M. Wt: 181.257
InChI Key: KLNIDZVJOFHNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Benzothiazolediamine,2-methyl-(9CI) is a benzothiazole derivative characterized by a bicyclic aromatic structure with a sulfur and nitrogen atom in the fused heterocyclic ring. The compound features a methyl group at position 2 and amino (-NH₂) groups at positions 4 and 7 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and polymer synthesis. Benzothiazole derivatives are widely studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties, as well as their utility in materials science for enhancing thermal and mechanical stability in polymers .

Properties

CAS No.

107586-83-4

Molecular Formula

C8H11N3S

Molecular Weight

181.257

IUPAC Name

6-methyl-4H-cyclopenta[b][1,4]thiazine-5,6-diamine

InChI

InChI=1S/C8H11N3S/c1-8(10)4-5-6(7(8)9)11-2-3-12-5/h2-4,11H,9-10H2,1H3

InChI Key

KLNIDZVJOFHNMJ-UHFFFAOYSA-N

SMILES

CC1(C=C2C(=C1N)NC=CS2)N

Synonyms

4,7-Benzothiazolediamine,2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The methyl group in 4,7-Benzothiazolediamine,2-methyl-(9CI) at C2 contrasts with analogs like tricyclazole (C5 methyl) and 6-methyl-4-nitro-1,3-benzothiazol-2-amine (C6 methyl). Positional differences influence steric hindrance and electronic effects, altering reactivity and binding affinity .
  • Functional Groups : The diamine groups in the target compound enhance solubility compared to lipophilic derivatives like TCMTB, which contains a thiocyanate group. This property is critical in pharmaceutical applications where bioavailability is prioritized .

Physicochemical Properties

  • Lipophilicity : The diamine groups in 4,7-Benzothiazolediamine,2-methyl-(9CI) reduce logP values compared to TCMTB (logP ~3.5) or tricyclazole (logP ~2.8), enhancing water solubility for pharmaceutical formulations .
  • Thermal Degradation : Benzothiazole derivatives with rigid aromatic cores exhibit superior thermal stability. For instance, poly(imide-urea)s incorporating benzothiazole diamines show decomposition temperatures exceeding 300°C .

Research Findings and Data Tables

Table 1: Thermal Properties of Benzothiazole-Containing Polymers

Polymer Type Tg (°C) Decomposition Temp (°C) Key Component Reference
Poly(imide-urea) with benzothiazole diamine 192–236 >300 4,7-Benzothiazolediamine derivative
Poly(imide-urea) with benzoxazole diamine 180–220 280–290 Benzoxazole diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.